5-Chloro-3-phenyl-3H-indole-2-carboxylic acid
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Overview
Description
5-Chloro-3-phenyl-3H-indole-2-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a chloro group at the 5th position, a phenyl group at the 3rd position, and a carboxylic acid group at the 2nd position of the indole ring. It is known for its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-phenyl-3H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions . The resulting indole derivative can then be chlorinated at the 5th position using reagents like N-chlorosuccinimide (NCS) to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-phenyl-3H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Electrophilic substitution: The indole ring is highly reactive towards electrophiles due to its electron-rich nature.
Nucleophilic substitution: The chloro group at the 5th position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation to form quinonoid derivatives or reduction to form dihydroindole derivatives.
Common Reagents and Conditions
Electrophilic substitution: Reagents like N-chlorosuccinimide (NCS) for chlorination, nitric acid for nitration, and sulfuric acid for sulfonation.
Nucleophilic substitution: Reagents like sodium azide, amines, or thiols in the presence of a base.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Electrophilic substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Nucleophilic substitution: Substituted indole derivatives with various functional groups.
Oxidation and reduction: Quinonoid or dihydroindole derivatives.
Scientific Research Applications
5-Chloro-3-phenyl-3H-indole-2-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-3-phenyl-3H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated . For example, it may inhibit enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-3-phenyl-3H-indole-2-carboxylic acid: Similar structure with a fluoro group instead of a chloro group.
5-Bromo-3-phenyl-3H-indole-2-carboxylic acid: Similar structure with a bromo group instead of a chloro group.
5-Methyl-3-phenyl-3H-indole-2-carboxylic acid: Similar structure with a methyl group instead of a chloro group.
Uniqueness
5-Chloro-3-phenyl-3H-indole-2-carboxylic acid is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to improved efficacy in certain applications .
Properties
CAS No. |
832735-88-3 |
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Molecular Formula |
C15H10ClNO2 |
Molecular Weight |
271.70 g/mol |
IUPAC Name |
5-chloro-3-phenyl-3H-indole-2-carboxylic acid |
InChI |
InChI=1S/C15H10ClNO2/c16-10-6-7-12-11(8-10)13(14(17-12)15(18)19)9-4-2-1-3-5-9/h1-8,13H,(H,18,19) |
InChI Key |
RERIAJYCYMJGJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Cl)N=C2C(=O)O |
Origin of Product |
United States |
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